Cas no 1447671-68-2 (1-bromo-3-(difluoromethyl)-2,4-difluorobenzene)
1-bromo-3-(difluoromethyl)-2,4-difluorobenzene Chemical and Physical Properties
Names and Identifiers
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- 1-bromo-3-(difluoromethyl)-2,4-difluorobenzene
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- MDL: MFCD25976517
- Inchi: 1S/C7H3BrF4/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2,7H
- InChI Key: HFRAXUVXGSVZAR-UHFFFAOYSA-N
- SMILES: C1(Br)=CC=C(F)C(C(F)F)=C1F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
1-bromo-3-(difluoromethyl)-2,4-difluorobenzene Pricemore >>
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1-bromo-3-(difluoromethyl)-2,4-difluorobenzene Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
Additional information on 1-bromo-3-(difluoromethyl)-2,4-difluorobenzene
Professional Introduction to 1-bromo-3-(difluoromethyl)-2,4-difluorobenzene (CAS No. 1447671-68-2)
1-bromo-3-(difluoromethyl)-2,4-difluorobenzene, with the chemical formula C₇H₂BrF₃, is a fluorinated aromatic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound is characterized by its unique structural features, which include the presence of bromine and difluoromethyl substituents on a benzene ring. The bromine atom at the 1-position and the difluoromethyl group at the 3-position contribute to its distinct reactivity and potential applications in synthetic chemistry.
The CAS No. 1447671-68-2 identifier is a crucial reference for researchers and chemists working with this compound, ensuring accurate documentation and classification. The structural motif of this molecule makes it a valuable intermediate in the synthesis of more complex organic molecules. Specifically, the fluorinated aromatic ring system enhances its utility in pharmaceutical applications due to the metabolic stability and lipophilicity imparted by fluorine atoms.
In recent years, there has been a growing interest in fluorinated compounds due to their favorable pharmacokinetic properties. The difluoromethyl group, in particular, is known to improve the bioavailability and binding affinity of drug candidates. This has led to extensive research into developing new methodologies for incorporating such groups into molecular frameworks. The synthesis of 1-bromo-3-(difluoromethyl)-2,4-difluorobenzene exemplifies these efforts, as it provides a versatile building block for constructing novel therapeutic agents.
One of the most compelling aspects of this compound is its role in medicinal chemistry. Researchers have leveraged its reactivity to develop inhibitors targeting various biological pathways. For instance, studies have demonstrated its utility in generating analogs of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The bromine atom at the 1-position allows for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of more intricate molecular architectures.
The fluorinated benzene ring itself is a key feature that influences the electronic properties and interactions of this compound with biological targets. Fluorine atoms are known to modulate electron density and hydrogen bonding capabilities, which can significantly impact drug efficacy. This has spurred investigations into how different substitution patterns on the benzene ring can optimize pharmacological activity. The specific arrangement of bromine and difluoromethyl groups in 1-bromo-3-(difluoromethyl)-2,4-difluorobenzene makes it particularly interesting for such studies.
Recent advances in computational chemistry have also contributed to a deeper understanding of this compound's behavior. Molecular modeling studies have revealed insights into how the difluoromethyl group influences conformational flexibility and binding interactions with proteins. These insights are invaluable for designing next-generation drugs with improved properties. Additionally, spectroscopic techniques such as NMR and mass spectrometry have been employed to elucidate the structure and dynamics of this compound in solution.
The agrochemical sector has also recognized the potential of fluorinated aromatic compounds like 1-bromo-3-(difluoromethyl)-2,4-difluorobenzene. Fluoroaromatics are widely used in crop protection agents due to their enhanced stability against environmental degradation and improved efficacy against pests. Researchers are exploring derivatives of this compound as precursors to novel pesticides that offer greater selectivity and lower toxicity profiles.
In conclusion, 1-bromo-3-(difluoromethyl)-2,4-difluorobenzene (CAS No. 1447671-68-2) represents a significant advancement in fluorinated organic chemistry with broad implications for pharmaceuticals and agrochemicals. Its unique structural features make it a valuable tool for synthetic chemists seeking to develop innovative molecular architectures. As research continues to uncover new applications for this compound, its importance in advancing chemical biology and drug discovery is likely to grow even further.
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